molecular formula C7H7BrF2N2O2 B2575686 2-[4-bromo-5-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid CAS No. 1946812-27-6

2-[4-bromo-5-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid

Cat. No.: B2575686
CAS No.: 1946812-27-6
M. Wt: 269.046
InChI Key: VTILQZNTYHQCJJ-UHFFFAOYSA-N
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Description

2-[4-bromo-5-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid is a synthetic organic compound that features a pyrazole ring substituted with bromine and difluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-bromo-5-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a pyrazole derivative followed by the introduction of the difluoromethyl group. The final step involves the formation of the propanoic acid moiety through a carboxylation reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization, chromatography, and distillation .

Chemical Reactions Analysis

Types of Reactions

2-[4-bromo-5-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazoles .

Scientific Research Applications

2-[4-bromo-5-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-bromo-5-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets. The bromine and difluoromethyl groups can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-5-(difluoromethyl)-1,3,4-thiadiazole
  • 2-Bromo-4,5-difluorophenylboronic acid
  • 4-bromo-2,5-difluorobenzoic acid

Uniqueness

Compared to similar compounds, 2-[4-bromo-5-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid is unique due to its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications .

Properties

IUPAC Name

2-[4-bromo-5-(difluoromethyl)pyrazol-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrF2N2O2/c1-3(7(13)14)12-5(6(9)10)4(8)2-11-12/h2-3,6H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTILQZNTYHQCJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=C(C=N1)Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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